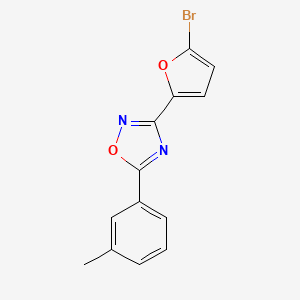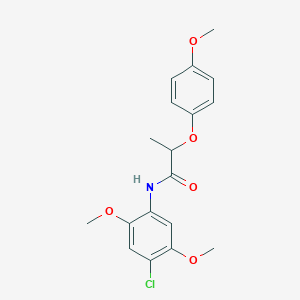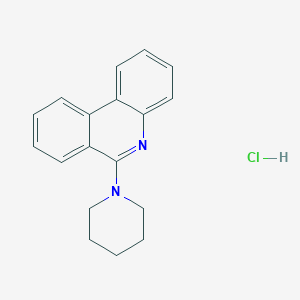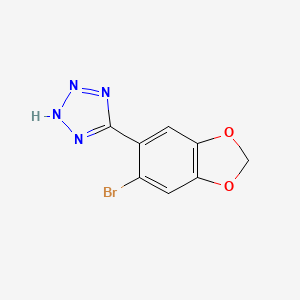
3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique properties such as high stability, low toxicity, and excellent solubility which make it an ideal candidate for various applications.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the desired effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research suggests that this compound has potent anti-inflammatory, antimicrobial, and anticancer properties. Additionally, this compound has been shown to have a positive effect on the nervous system, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments are its high stability, low toxicity, and excellent solubility. These properties make it an ideal candidate for various applications in scientific research. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.
Future Directions
The potential future directions for the use of 3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. Some of the potential future directions include the development of new drugs for the treatment of various diseases, the use of this compound as a pesticide and herbicide in agriculture, and the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound with vast potential applications in scientific research. This compound has unique properties that make it an ideal candidate for various applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods such as the reaction of 3-(5-bromo-2-furyl)-1,2,4-oxadiazole with 3-methylphenylamine in the presence of a catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
Scientific Research Applications
The potential applications of 3-(5-bromo-2-furyl)-5-(3-methylphenyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, bacterial and viral infections, and neurological disorders. Additionally, this compound has been studied for its potential use in agriculture as a pesticide and herbicide due to its low toxicity and high stability.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c1-8-3-2-4-9(7-8)13-15-12(16-18-13)10-5-6-11(14)17-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYKXYHZJNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)


![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)
![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)


